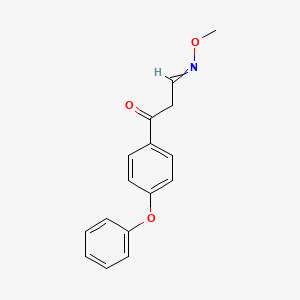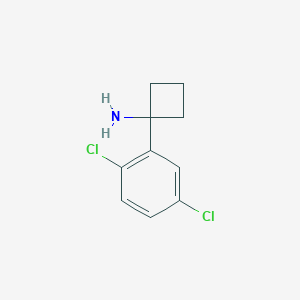
1-(2,5-Dichlorophenyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol It is characterized by the presence of a cyclobutane ring attached to a 2,5-dichlorophenyl group and an amine group
Métodos De Preparación
One common method involves the use of cyclobutanone as a starting material, which undergoes a series of reactions including halogenation and amination to yield the desired compound . Industrial production methods may involve scalable processes such as photodimerization of cinnamic acid derivatives .
Análisis De Reacciones Químicas
1-(2,5-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of materials with specific chemical properties.
Mecanismo De Acción
Comparación Con Compuestos Similares
1-(2,5-Dichlorophenyl)cyclobutanamine can be compared with other similar compounds such as 2-(2,4-Dichlorophenyl)cyclobutanamine While both compounds share a cyclobutane ring and dichlorophenyl group, the position of the chlorine atoms differs, leading to variations in their chemical behavior and applications
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
Clave InChI |
NWSZPPMNEPQAAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=C(C=CC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B11727794.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
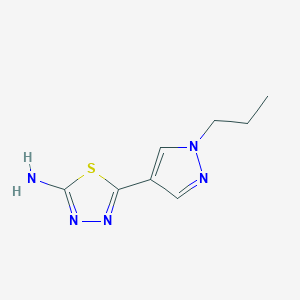
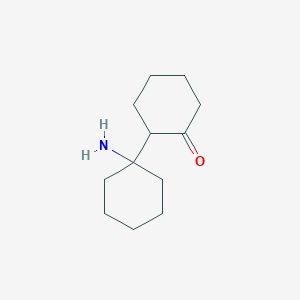

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11727812.png)
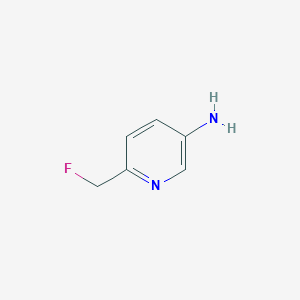
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
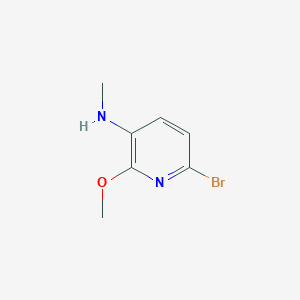

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11727829.png)
![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)
